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molecular formula C10H8ClNO2 B8686723 (2-Chloro-4-cyano-3-methoxyphenyl)ethylene oxide

(2-Chloro-4-cyano-3-methoxyphenyl)ethylene oxide

Cat. No. B8686723
M. Wt: 209.63 g/mol
InChI Key: YVQCIQLUAKOUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673920B2

Procedure details

t-Butyl, methyl malonate (7.5 g, 43 mmol) in DMF (50 mL) was cooled in an ice bath before NaH (60% in mineral oil, 1.0 g, 42 mmol) was added portionwise over 5 minutes with hydrogen evolution. The suspension was allowed to warm to RT for 30 minutes at which time everything was in solution. 3-Chloro-2,4-difluorobenzonitrile (5.0 g, 28.8 mmol) was added as a solid and the reaction was heated to 90° C. for 4 hours and then at RT for 12 hours. TLC (15% ethyl acetate/hexanes) indicated still some starting material but mostly product at a slightly lower Rf. The reaction was diluted with ether and quenched into water containing 2N HCl. The mixture was extracted twice with ether and the ether layers were washed with brine, dried over sodium sulfate and concentrated in vacuo. The crude product was taken up in 1:1 methanol:dichloromethane (50 mL) and 2M trimethylsilyldiazomethane in ether was added until the yellow color persisted to re-esterify any acid. The excess diazomethane was quenched with acetic acid and the mixture was reconcentrated. The product mixture was separated by flash chromatography (5-10% ethyl acetate/hexanes, then 10-20%) to afford first some recovered starting material, then a mixture of product and isomeric t-butyl, methyl(R,S)-2-(2-chloro-6-cyano-3-fluorophenyl)malonate by NMR (900 mg), followed by clean title product isomer. 1H-NMR (400 MHz, CDCl3) δ ppm 1.46 (s, 9H), 3.79 (s, 3H), 5.15 (s, 1H), 7.448 (d, J=8.3 Hz, 1H), 7.56 (dd, J=6.0, 8.2, 1H).
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
methyl(R,S)-2-(2-chloro-6-cyano-3-fluorophenyl)malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=O)CC([O-])=O.[H-].[Na+].[H][H].[Cl:13][C:14]1[C:15](F)=[C:16]([CH:19]=[CH:20][C:21]=1F)[C:17]#[N:18].CN([CH:27]=[O:28])C>CCOCC>[Cl:13][C:14]1[C:15]([O:28][CH3:27])=[C:16]([C:17]#[N:18])[CH:19]=[CH:20][C:21]=1[CH:1]1[O:7][CH2:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OC
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C(=C(C#N)C=CC1F)F
Step Four
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
methyl(R,S)-2-(2-chloro-6-cyano-3-fluorophenyl)malonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 90° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
quenched into water containing 2N HCl
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with ether
WASH
Type
WASH
Details
the ether layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
dichloromethane (50 mL) and 2M trimethylsilyldiazomethane in ether was added until the yellow color
CUSTOM
Type
CUSTOM
Details
The excess diazomethane was quenched with acetic acid
CUSTOM
Type
CUSTOM
Details
The product mixture was separated by flash chromatography (5-10% ethyl acetate/hexanes
CUSTOM
Type
CUSTOM
Details
10-20%) to afford first some recovered

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1OC)C#N)C1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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